molecular formula C21H39B B14608702 Tris(2-ethylcyclopentyl)borane CAS No. 60134-96-5

Tris(2-ethylcyclopentyl)borane

Cat. No.: B14608702
CAS No.: 60134-96-5
M. Wt: 302.3 g/mol
InChI Key: BOGNTYYCBLAHMU-UHFFFAOYSA-N
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Description

Tris(2-ethylcyclopentyl)borane is an organoboron compound featuring three 2-ethylcyclopentyl substituents bonded to a central boron atom. The 2-ethylcyclopentyl groups introduce significant steric bulk due to the cyclopentyl ring’s rigidity and the ethyl substituents at the 2-position. Unlike fluorinated aryl boranes (e.g., B(C₆F₅)₃), the cyclopentyl substituents are likely electron-donating, which may reduce its Lewis acidity compared to aryl boranes with electron-withdrawing groups.

Properties

CAS No.

60134-96-5

Molecular Formula

C21H39B

Molecular Weight

302.3 g/mol

IUPAC Name

tris(2-ethylcyclopentyl)borane

InChI

InChI=1S/C21H39B/c1-4-16-10-7-13-19(16)22(20-14-8-11-17(20)5-2)21-15-9-12-18(21)6-3/h16-21H,4-15H2,1-3H3

InChI Key

BOGNTYYCBLAHMU-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCC1CC)(C2CCCC2CC)C3CCCC3CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-ethylcyclopentyl)borane typically involves the reaction of boron trihalides with 2-ethylcyclopentyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted byproducts. The general reaction scheme is as follows:

BCl3+3(2ethylcyclopentyl)LiB(2ethylcyclopentyl)3+3LiClBCl_3 + 3 (2-ethylcyclopentyl)Li \rightarrow B(2-ethylcyclopentyl)_3 + 3 LiCl BCl3​+3(2−ethylcyclopentyl)Li→B(2−ethylcyclopentyl)3​+3LiCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(2-ethylcyclopentyl)borane undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form boronic acids or borates.

    Reduction: Can act as a reducing agent in certain organic transformations.

    Substitution: Participates in nucleophilic substitution reactions, where the 2-ethylcyclopentyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

    Boronic Acids: Formed through oxidation reactions.

    Borates: Result from further oxidation.

    Substituted Boranes: Produced via nucleophilic substitution.

Scientific Research Applications

Tris(2-ethylcyclopentyl)borane has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydroboration and polymerization.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of Tris(2-ethylcyclopentyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to catalyze a variety of reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Electronic and Steric Effects

The Lewis acidity and reactivity of trisubstituted boranes are heavily influenced by substituent effects:

Compound Substituent Type Molecular Weight Lewis Acidity (Relative) Key Applications
Tris(2-ethylcyclopentyl)borane 2-Ethylcyclopentyl (bulky, EDG) Not reported Low to moderate Hypothetical: Sterically hindered reactions
B(C₆F₅)₃ C₆F₅ (strong EWG) 511.9 High FLP chemistry, hydrogenation, polymerization
Tris[3,5-bis(CF₃)phenyl]borane 3,5-Bis(trifluoromethyl)phenyl 764.2 Very high Superior hydroboration catalysis
Tris(2,4,6-trifluorophenyl)borane 2,4,6-Trifluorophenyl 447.1 High Hydroboration, hydrosilylation

Key Observations :

  • Electron-withdrawing groups (EWGs) : Fluorinated aryl substituents (e.g., C₆F₅) enhance Lewis acidity by withdrawing electron density from boron, making B(C₆F₅)₃ a benchmark catalyst in hydrogenation and hydroboration .
  • Steric effects : Bulky substituents like 2-ethylcyclopentyl may reduce catalytic efficiency in small-molecule activation (e.g., H₂ splitting) but improve selectivity in sterically demanding reactions .
Catalytic Performance
  • B(C₆F₅)₃: Effective in activating silanes and H₂ via frustrated Lewis pair (FLP) chemistry. For example, it catalyzes the hydrogenation of imines with a turnover frequency (TOF) of 12 h⁻¹ .
  • Tris[3,5-bis(CF₃)phenyl]borane : Demonstrates 2–3× higher activity than B(C₆F₅)₃ in aldehyde hydrogenation due to stronger Lewis acidity .
  • This compound : Hypothetically, its lower Lewis acidity and steric bulk may limit catalytic activity in FLP systems but could stabilize bulky intermediates in polymerization or C–H borylation.
Stability and Reactivity
  • Hydrolysis resistance : Fluorinated boranes like B(C₆F₅)₃ are hydrolysis-resistant, whereas alkyl-substituted boranes (e.g., this compound) may be more susceptible to moisture .

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